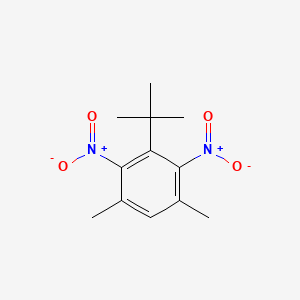

5-tert-Butyl-4,6-dinitro-m-xylene

Description

Properties

IUPAC Name |

3-tert-butyl-1,5-dimethyl-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7-6-8(2)11(14(17)18)9(12(3,4)5)10(7)13(15)16/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFGLQLHVTZCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233402 | |

| Record name | 5-tert-Butyl-4,6-dinitro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-22-0 | |

| Record name | 3-(1,1-Dimethylethyl)-1,5-dimethyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-4,6-dinitro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-4,6-dinitro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-4,6-dinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-4,6-DINITRO-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57TMF6F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis Pathways

The synthesis of 5-tert-Butyl-4,6-dinitro-m-xylene typically involves the nitration of m-xylene derivatives. The specific conditions and reagents can vary depending on the desired yield and purity of the final product.

Production of 5-tert-Butyl-m-xylene

A method for the production of 5-tert-butyl-m-xylene consists of contacting a hydrocarbon feedstock with sulfuric acid in a continuous sulfuric acid phase having a concentration of about 88 to 92% at a temperature of about -10 to 30°C. The hydrocarbon feedstock is selected from the group consisting of 4-tertiarybutyl-meta-xylene and a mixture consisting essentially of meta-xylene and isobutylene, in a ratio of up to about 1.1 volumes of hydrocarbon per volume of sulfuric acid. The reaction mixture contains about 0.5 to 0.9 volume of hydrocarbon per volume of sulfuric acid, and the volume hourly space velocity is about 2 to 10.

Nitration

Nitration of 5-tert-butyl-m-xylene decreases in the \$$^{3}\$$H-incorporation ratio.

Continuous Sulfuric Acid Phase Method

In a continuous sulfuric acid phase, with a concentration of about 88 to 92%, and at a temperature of about 10 to 30°C, a hydrocarbon feedstock selected from 4-tertiarybutyl-meta-xylene and a mixture of meta-xylene and isobutylene, in a ratio of up to about 1.1 volumes of hydrocarbon per volume of sulfuric acid is used. The reaction mixture contains about 0.5 to 0.9 volume of hydrocarbon per volume of sulfuric acid and the volume hourly space velocity is about 2 to 10.

Reaction Conditions

Reaction conditions that are especially controlled include temperature, sulfuric acid concentration, the volume ratio of hydrocarbon to acid in the reactor, and the volume of total hydrocarbon charged per hour per volume of acid in the reactor. The reaction is performed at a temperature of about -10 to 30°C, preferably about 5 to 25°C, with up to about 1.1 volume of hydrocarbon, generally at least about 0.1 and preferably about 0.5 to 0.9 volume of hydrocarbon, per volume of sulfuric acid. The volume hourly space velocity may often be in the range of about 2 or more, preferably about 4 to 8.

Impurities and By-products

During the synthesis of musk ambrette, by-products consist of the mononitro derivative, 4,6-dinitro-meta-cresol methyl ether, and smaller amounts of trinitro derivatives.

Table of Properties

| Property | Value |

|---|---|

| CAS Number | 84434-22-0 |

| Molecular Formula | C\$${12}\$$H\$${16}\$$N\$$2\$$O\$$4\$$ |

| Molecular Weight | 252.27 g/mol |

| Density | 1.187 g/cm\$$^3\$$ |

| Boiling Point | 357.5°C at 760 mmHg |

| Flash Point | 156.7°C |

| Index of Refraction | 1.547 |

| IUPAC Name | 3-tert-butyl-1,5-dimethyl-2,4-dinitrobenzene |

Chemical Reactions Analysis

Nitration Reactions

The compound can undergo further nitration under strong acidic conditions. While the base structure already contains two nitro groups (positions 4 and 6), introducing a third nitro group requires aggressive nitrating agents:

| Reaction Conditions | Product Formed | Key Observations |

|---|---|---|

| Nitration with HNO₃/H₂SO₄ at 50–60°C | 5-tert-Butyl-2,4,6-trinitro-m-xylene | Explosive decomposition risk |

This reaction is thermodynamically challenging due to steric hindrance from the tert-butyl group. The trinitro derivative is classified as a Division 1.1 explosive, requiring specialized handling .

Reduction Reactions

Nitro groups in the compound are susceptible to reduction, particularly in biological systems:

Metabolic Reduction (In Vivo)

Studies in Wistar rats revealed the following metabolic pathway:

-

Primary metabolite : 2-Amino-5-tert-butyl-4,6-dinitro-xylene (formed via reduction of the 2-nitro group).

-

Secondary metabolites : Include hydroxylated derivatives such as 2-amino-5-tert-butyl-1-methyl-3-hydroxymethyl-4,6-dinitrobenzene .

Key Data :

-

87% of administered doses were excreted within 7 days, with fecal excretion dominating (75.5%) .

-

Reduction pathways are catalyzed by liver enzymes, highlighting potential bioaccumulation risks.

Thermal and Base-Induced Decomposition

The compound decomposes under elevated temperatures or alkaline conditions, releasing hazardous gases:

Safety Note : Decomposition reactions are highly exothermic, necessitating controlled environments .

Comparative Reactivity with Structural Analogs

The tert-butyl group and nitro positioning differentiate its reactivity from other nitromusks:

| Compound | Key Reactivity Differences |

|---|---|

| Musk Xylene | Higher thermal stability due to symmetric nitro groups. |

| Musk Ketone | Reduced electrophilicity from ketone substitution. |

Scientific Research Applications

Fragrance Industry

Usage in Cosmetics and Perfumes

Musk xylene is widely used as a fragrance ingredient in cosmetics and personal care products. It imparts a musky scent and is often included in formulations for perfumes, soaps, and lotions. The compound's stability and lasting scent profile make it a popular choice among fragrance manufacturers .

Regulatory Status

Despite its popularity, musk xylene is listed as a substance of very high concern by the European Union due to its persistent, bioaccumulative, and toxic (PBT) properties. It has been included in various regulatory frameworks aimed at controlling hazardous substances in consumer products .

Scientific Research Applications

Toxicological Studies

Research has focused on the toxicological effects of musk xylene on human health and the environment. Studies have shown that musk xylene can accumulate in human fatty tissues and breast milk, raising concerns about its long-term health impacts . Animal studies indicate potential carcinogenic effects, particularly concerning liver cancer .

Metabolism Studies

Musk xylene undergoes metabolic transformations that produce several metabolites. Research has documented the reduction of nitro groups to amino derivatives, which are crucial for understanding the compound's biological effects and toxicity mechanisms .

Environmental Monitoring

Presence in Aquatic Systems

Musk xylene has been detected in various aquatic environments, raising concerns about its ecological impact. Its persistence in the environment makes it a candidate for monitoring programs aimed at assessing pollution levels from industrial discharge and consumer products .

Bioaccumulation Studies

Research indicates that musk xylene can bioaccumulate in aquatic organisms, which poses risks to wildlife and potentially enters the food chain. This aspect has prompted studies to evaluate its environmental fate and transport mechanisms .

Health Impacts

Acute and Chronic Effects

Exposure to musk xylene can lead to acute health effects such as skin and eye irritation. Chronic exposure may result in more severe health issues, including potential reproductive toxicity and carcinogenicity . Regulatory agencies recommend limiting exposure to minimize health risks associated with this compound.

Occupational Safety

In occupational settings where musk xylene is used or produced, stringent safety protocols are necessary to mitigate exposure risks. Engineering controls such as local exhaust ventilation are recommended to protect workers from inhalation or dermal exposure .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kokot-Helbling et al., 1995 | Human Metabolism | Found that musk xylene remains detectable in blood plasma for extended periods (up to 162 days) after exposure. |

| Rimkus & Wolf, 1993 | Bioaccumulation | Documented the presence of musk xylene in human fatty tissue and breast milk, indicating significant bioaccumulation potential. |

| Iwata et al., 1992 | Toxicology | Showed increased liver weight and cytochrome P450 induction in rats exposed to musk xylene, suggesting hepatotoxic effects. |

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4,6-dinitro-m-xylene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The pathways involved include the activation of the aromatic ring and subsequent reactions with electrophiles or nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-tert-Butyl-2,4,6-trinitro-m-xylene (Musk Xylene)

Musk Xylene, a trinitro derivative, is a well-documented structural analog. Key differences include:

- Musk Xylene: C₁₂H₁₅N₃O₆ (explicitly stated in UN reports) .

- Substituents :

- The dinitro compound has two nitro groups, whereas Musk Xylene has three nitro groups at the 2-, 4-, and 6-positions.

- Density: Musk Xylene has an apparent density of 840 kg/m³ .

- Applications: Musk Xylene is historically used as a synthetic fragrance but faces regulatory restrictions due to environmental persistence .

Nitrotoluenes and Nitroaromatic Compounds

- Nitrotoluenes (e.g., 2-nitrotoluene): These simpler nitroaromatics lack the tert-butyl group and exhibit lower molecular complexity. Their applications include intermediates in dye and explosive synthesis .

- Thermal Stability : Nitroaromatics with bulky substituents (e.g., tert-butyl) generally exhibit enhanced thermal stability compared to unsubstituted analogs, a trait inferred for 5-tert-Butyl-4,6-dinitro-m-xylene .

Data Table: Key Properties of Compared Compounds

Research Findings and Discrepancies

- Thermochemical Data : Computational methods (e.g., Joback) predict the dinitro compound’s heat capacity, but experimental validation is lacking .

- Hydration State Discrepancy : lists Musk Xylene’s formula as C₁₂H₁₅N₃O₆·6H₂O , suggesting a hydrated form, while UN reports omit hydration . This inconsistency warrants further investigation.

- Regulatory Status: Musk Xylene’s classification under the Globally Harmonized System (GHS) highlights its non-explosive nature despite its trinitro substituents , a trait likely shared by the dinitro analog.

Biological Activity

5-tert-Butyl-4,6-dinitro-m-xylene, commonly referred to as musk xylene, is a synthetic compound primarily used in the fragrance industry. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activities associated with musk xylene, supported by various studies and findings.

Musk xylene has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 81-15-2 |

| Molecular Formula | C12H15N3O6 |

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | 5-tert-butyl-4,6-dinitro-m-xylene |

Biological Activity Overview

Research indicates that musk xylene exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that musk xylene can inhibit the growth of various microorganisms, suggesting potential applications in antimicrobial formulations.

- Toxicological Effects : Musk xylene has been associated with toxic effects in laboratory animals. Notable findings include increased tumor incidences in long-term studies involving B6C3F1 mice, particularly in the liver and Harderian gland .

1. Tumorigenicity Studies

A comprehensive study conducted over 80 weeks revealed significant tumor incidences in mice exposed to musk xylene. The results are summarized in Table 1.

| Tumor Site | Control (0%) | Low Dose (0.075%) | High Dose (0.15%) |

|---|---|---|---|

| Liver Adenoma | 9/49 | 19/50 | 20/47 |

| Liver Carcinoma | 2/49 | 8/50 | 13/47 |

| Harderian Gland Adenoma | 2/46 | 9/50 | 10/49 |

This study highlighted a dose-dependent relationship between exposure and tumor development, particularly at higher concentrations .

2. Pharmacokinetics

Musk xylene's absorption and metabolism were examined in both animal models and humans. In Wistar rats, approximately 50% of the administered dose was excreted within 24 hours, with major metabolites identified as derivatives of reduced nitro groups . In humans, dermal absorption was estimated to be less than 10% of the applied dose, indicating limited bioavailability .

The biological activity of musk xylene may be attributed to its interaction with cellular components and pathways. It is hypothesized that musk xylene acts as a modulator of specific enzymes or receptors involved in metabolic processes, leading to its observed toxicological effects .

Environmental Impact

Musk xylene has been detected in various environmental matrices, including water and soil, raising concerns about its ecological impact. Its persistence and potential for bioaccumulation necessitate further investigation into its environmental fate and effects on wildlife .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 5-tert-Butyl-4,6-dinitro-m-xylene?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm the tert-butyl and nitro group positions (¹H and ¹³C NMR). Infrared spectroscopy (IR) can identify nitro group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides structural confirmation. Compare with data from structurally similar compounds (e.g., 5-tert-Butyl-2,4,6-trinitro-m-xylene) to validate assignments .

Q. How can the purity of synthesized 5-tert-Butyl-4,6-dinitro-m-xylene be assessed?

- Methodology : Perform high-performance liquid chromatography (HPLC) with UV detection at ~254 nm (nitroaromatic absorbance). Use differential scanning calorimetry (DSC) to measure melting point consistency. Thermogravimetric analysis (TGA) identifies decomposition impurities. Cross-reference with reported purity standards for nitro-substituted m-xylenes .

Q. What are the primary synthetic routes for 5-tert-Butyl-4,6-dinitro-m-xylene?

- Methodology : Nitration of tert-butyl-m-xylene precursors using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor regioselectivity via GC-MS intermediates. Optimize stoichiometry to avoid over-nitration (e.g., trinitro derivatives) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 5-tert-Butyl-4,6-dinitro-m-xylene?

- Methodology : Conduct accelerated stability studies in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and UV-Vis spectroscopy. Compare with safety data for trinitro analogs, which exhibit incompatibility with cellulose-based absorbents .

Q. What experimental designs resolve contradictions in reported thermal properties (e.g., melting points) of nitroaromatic compounds?

- Methodology : Use controlled recrystallization (e.g., from ethanol/water) to isolate polymorphs. Perform DSC and hot-stage microscopy to detect phase transitions. Compare results with literature for related compounds (e.g., 5-tert-Butyl-2,4,6-trinitro-m-xylene, mp 110°C ).

Q. How can computational modeling predict the reactivity of 5-tert-Butyl-4,6-dinitro-m-xylene in substitution reactions?

- Methodology : Apply density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) activation energies. Compare nitro group directing effects with experimental outcomes (e.g., nitration vs. halogenation). Validate using kinetic studies under varying conditions .

Contradiction Analysis

Q. Why do studies on nitroaromatic compounds report varying hazard profiles (e.g., explosivity vs. stability)?

- Analysis : Structural differences (e.g., number of nitro groups) critically influence stability. For example, 5-tert-Butyl-2,4,6-trinitro-m-xylene is classified as hazardous (ERG Guide 149 ), while dinitro analogs may exhibit lower reactivity. Validate via small-scale sensitivity tests (e.g., impact/friction tests) and compare with regulatory data .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.